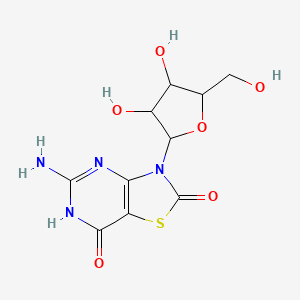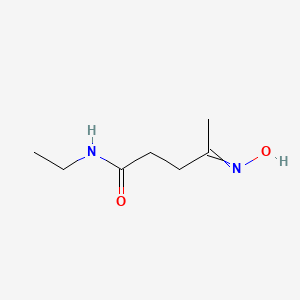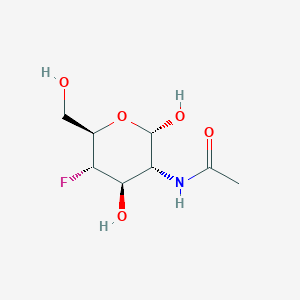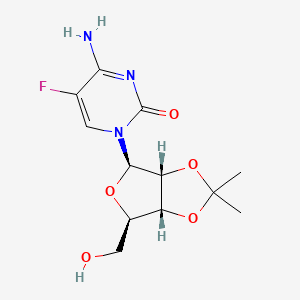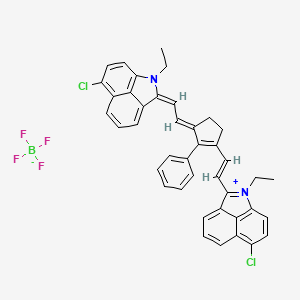
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This compound features both phenyl and ethoxyphenoxy groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide typically involves the epoxidation of the corresponding alkene. A common method is the reaction of the alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide group can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the epoxide can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form various products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products Formed
Diols: from oxidation
Alcohols: from reduction
Amino alcohols: or from substitution
Scientific Research Applications
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide can be used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigation of its biological activity and potential therapeutic applications.
Industry: Use in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: Another epoxide with a phenyl group, but without the ethoxyphenoxy group.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.
Phenyl glycidyl ether: An epoxide with a phenyl group and an ether linkage.
Uniqueness
(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide is unique due to the presence of both phenyl and ethoxyphenoxy groups, which can influence its reactivity and potential applications. The combination of these groups can lead to unique chemical and biological properties not found in simpler epoxides.
Properties
CAS No. |
98769-72-3 |
|---|---|
Molecular Formula |
C₁₇H₁₈O₃ |
Molecular Weight |
270.32 |
Synonyms |
(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane; _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)
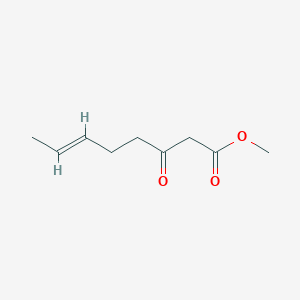
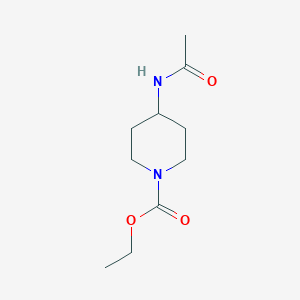
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

